molecular formula C8H13F2N B13541192 (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine

(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine

Cat. No.: B13541192
M. Wt: 161.19 g/mol
InChI Key: JTFALWDASHYQFS-UHFFFAOYSA-N
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Description

(1,1-Difluorospiro[24]heptan-5-yl)methanamine is a chemical compound with the molecular formula C8H13F2N It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine typically involves the reaction of a spirocyclic precursor with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in the activity of enzymes or receptors, thereby exerting its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Difluorospiro[2.4]heptan-5-yl)methanesulfonyl chloride: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-: A spirocyclic compound with different substituents on the ring.

Uniqueness

(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The spirocyclic structure also contributes to its unique behavior in chemical reactions and interactions with biological molecules.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanamine

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(8)2-1-6(3-7)4-11/h6H,1-5,11H2

InChI Key

JTFALWDASHYQFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN)CC2(F)F

Origin of Product

United States

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